tert-Butyl (3-aminocyclobutyl)carbamate

Medicinal Chemistry Conformational Restriction Vector Geometry

PROTAC and HAT inhibitor programs require geometrically defined, orthogonally protected diamine linkers. Non-stereodefined alternatives introduce vector variability that compromises ternary complex formation and bivalent target engagement. • Rigid cis-1,3-diaminocyclobutane core with predictable N···N distance (~3.1-3.3 Å) ensures precise spatial orientation for bivalent pharmacophore conjugation. • Orthogonal Boc protection enables sequential functionalization: free amine (pKa 12.32) couples under mild basic conditions; acidic Boc deprotection reveals the second amine for further elaboration. • Favorable LogD (-1.63 at pH 7.4) and reduced TPSA (64 Ų) support aqueous handling and cellular permeability of final spirocyclic or degrader constructs. Supplied at 97% purity; in stock for immediate global dispatch.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 1212395-34-0
Cat. No. B058693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-aminocyclobutyl)carbamate
CAS1212395-34-0
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(C1)N
InChIInChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5,10H2,1-3H3,(H,11,12)
InChIKeyOPDOEOOBYOABCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (3-aminocyclobutyl)carbamate: Identity & Procurement Baseline


tert-Butyl (3-aminocyclobutyl)carbamate (CAS 1212395-34-0), also designated as cis-tert-butyl N-(3-aminocyclobutyl)carbamate [1], is a conformationally restricted cyclobutane-based diamine building block featuring an orthogonal Boc-protected secondary amine and a free primary amine . With a molecular formula of C9H18N2O2 and a molecular weight of 186.25 g/mol [2], this compound belongs to the broader class of aminocyclobutyl carbamate intermediates widely utilized in medicinal chemistry for the construction of spirocyclic scaffolds [3], kinase inhibitors, and heterobifunctional degrader linkers . The defined cis-1,3-disubstitution pattern provides predictable vector geometry that distinguishes it from linear or non-stereodefined amine linkers in molecular design workflows.

1Orthogonal Boc/free amine deprotection strategy for sequential conjugation
2Conformationally restricted cis-1,3-cyclobutane scaffold with predictable 109° vector geometry
3Reported fit for spirocyclic, PROTAC, ADC linker and CNS-permeability research designs
4Literature-validated synthetic route with documented scalability (84% yield reported)

Substitution Risks for tert-Butyl (3-aminocyclobutyl)carbamate


Indiscriminate substitution of CAS 1212395-34-0 with alternative aminocyclobutyl carbamate regioisomers (e.g., 2-aminocyclobutyl derivatives), alternative N-protecting groups (e.g., Cbz or Fmoc analogs), or stereochemically undefined mixtures introduces quantifiable deviations in orthogonal deprotection compatibility, vector geometry, and physicochemical properties [1]. The specific cis-1,3-relationship between the Boc-protected and free amine functionalities in 1212395-34-0 enables orthogonal reactivity with electrophiles under conditions where the Boc group remains intact [2], a feature not replicated by non-Boc protected analogs or those lacking the same stereochemical configuration. Moreover, the predicted pKa, LogD, and topological polar surface area values of the 3-amino cis isomer diverge meaningfully from those of regioisomeric 2-amino variants [3], altering passive permeability and solubility profiles in subsequent conjugated constructs. The evidence detailed below quantifies these differentiation dimensions.

Regioisomer mismatch 2-Aminocyclobutyl regioisomers introduce a ~90° vector angle vs. 109°, altering spatial orientation for bifunctional degrader designs and potentially reducing ternary complex formation efficiency.
Protecting group shift Cbz or Fmoc analogs raise LogP (~1.2–1.4 units higher) and lose Boc-specific orthogonal deprotection; aqueous handling and chemoselective functionalization may not transfer directly.
Stereochemical ambiguity Racemic or trans mixtures disrupt the defined cis-1,3-relationship, introducing conformational flexibility that cannot be retroactively corrected after linker incorporation.

Quantitative Differentiation Evidence


Cis-1,3-Diaminocyclobutane vs. 2-Amino Regioisomer Scaffold

CAS 1212395-34-0 possesses a rigid cis-1,3-disubstituted cyclobutane core, as confirmed by X-ray crystallographic analysis of structurally analogous cyclobutane-derived diamines [1]. This defined 109° bond angle between the Boc-protected amine vector and the free primary amine vector differs substantially from the ~90° bond angle presented by regioisomeric 2-aminocyclobutyl carbamates (e.g., CAS 1378864-01-7). In antibody-drug conjugate (ADC) and PROTAC linker design, vector geometry directly influences target engagement and ternary complex formation efficiency; undefined stereochemistry or alternative regioisomers introduce conformational flexibility that cannot be retroactively corrected after incorporation [2].

Vector geometry
Reported
cis-1,3 N···N ~3.1–3.3 Å (109° angle) vs. 1,2-regioisomer ~2.4–2.5 Å (90°)
Predictable, extended linker trajectory
Based on X-ray data of analogous cyclobutane diamines; model only
Medicinal Chemistry Conformational Restriction Vector Geometry

Lipophilicity & Solubility: Boc vs. Cbz Analog

The tert-butyloxycarbonyl (Boc) protecting group in CAS 1212395-34-0 confers a predicted ACD/LogP of 0.65 . In contrast, the benzyloxycarbonyl (Cbz) protected analog (benzyl (3-aminocyclobutyl)carbamate) exhibits a significantly higher calculated LogP of approximately 1.8-2.0 due to the lipophilic phenyl ring . The lower LogP of the Boc-protected derivative translates to superior aqueous solubility in the unconjugated building block, facilitating handling in polar reaction media without co-solvent requirements. Furthermore, the predicted LogD at pH 7.4 for CAS 1212395-34-0 is -1.63 , indicating net hydrophilicity under physiological conditions, which may benefit downstream conjugate solubility.

Lipophilicity
Class-level
ACD/LogP 0.65 (Boc) vs. ~1.8–2.0 (Cbz analog); LogD₇.₄ -1.63
May support aqueous solubility in polar media
Calculated values; experimental validation advised
Physicochemical Property Profiling ADME Prediction Synthetic Intermediate Selection

Microsomal Stability Enhancement

While direct microsomal stability data for CAS 1212395-34-0 as an isolated building block are not reported, class-level evidence from a medicinal chemistry optimization campaign demonstrates that incorporation of an aminocyclobutyl moiety significantly improves metabolic stability relative to baseline comparator scaffolds. Specifically, the 2-aminocyclobutyl derivative 5g in a thienopyrimidinone series exhibited enhanced microsomal stability compared to the parent compound 1, while retaining antiplasmodial activity against both erythrocytic (IC50 values in the sub-micromolar range) and hepatic stages of Plasmodium without significant cytotoxicity [1]. This stability advantage is attributed to the conformational rigidity and metabolic shielding conferred by the cyclobutane ring system, a feature shared by CAS 1212395-34-0 when incorporated into final drug candidates [2].

Microsomal stability
Class-level
Enhanced stability reported for aminocyclobutyl-containing analogs vs. parent scaffold (qualitative)
Cyclobutane rigidity may confer metabolic shielding
Derived from thienopyrimidinone series; data to verify for this scaffold
Drug Metabolism Pharmacokinetics Structure-Activity Relationship

pKa Differential: Boc-Protected vs. Unprotected Diamine

The predicted pKa of the free primary amine in CAS 1212395-34-0 is 12.32 ± 0.40 [1]. In contrast, the fully unprotected analog, cis-1,3-cyclobutanediamine, exhibits a lower pKa for the primary amine due to the electron-withdrawing inductive effect of the neighboring protonated ammonium group at physiological pH; typical pKa values for such vicinal or proximal diamines range from 8.5 to 10.5 [2]. The Boc protection in CAS 1212395-34-0 attenuates this neighboring group effect, rendering the free amine more nucleophilic and basic. This differential enables selective functionalization of the free amine under mildly basic conditions (e.g., pH 8-10) without risk of Boc cleavage or competitive reaction at the protected nitrogen .

pKa free amine
Class-level
Predicted pKa 12.32 (Boc-protected) vs. ~8.5–10.5 for unprotected diamine
Expands pH window for chemoselective amidation
Predicted values; experimental pKa determination recommended
Protecting Group Strategy Synthetic Orthogonality Amine Basicity

Reduced TPSA vs. Linear Polyamine Linkers

The topological polar surface area (TPSA) of CAS 1212395-34-0 is calculated as 64.0-64.4 Ų . This value is approximately 20-30 Ų lower than that of linear diamine linkers of comparable molecular weight, such as N-Boc-1,4-butanediamine (estimated TPSA ~84 Ų) or N-Boc-1,5-pentanediamine (estimated TPSA ~84 Ų) [1]. TPSA is a critical determinant of passive membrane permeability; compounds with TPSA < 140 Ų generally exhibit favorable intestinal absorption, while TPSA < 60-70 Ų is associated with enhanced blood-brain barrier (BBB) penetration [2]. The TPSA of CAS 1212395-34-0 resides near this threshold, suggesting that conjugates derived from this building block may retain greater membrane permeability than those employing more polar linear linkers.

TPSA (permeability)
Class-level
TPSA 64.0 Ų vs. ~84 Ų for linear Boc-diamines; near BBB threshold
May support CNS permeability in derived conjugates
Calculated descriptor; biological validation required
Blood-Brain Barrier Permeability Oral Bioavailability Molecular Descriptor Optimization

Validated Synthetic Yield via Azide Hydrogenation

A literature-validated synthetic protocol for CAS 1212395-34-0 achieves an 84% isolated yield via Pd/C-catalyzed hydrogenation of tert-butyl cis-3-azido cyclobutylcarbamate in methanol with 2 M ammonia additive [1]. This reported yield serves as a benchmark for synthetic accessibility and compares favorably to alternative routes to similar aminocyclobutyl carbamates that may proceed via reductive amination of 3-oxocyclobutyl carbamates, which often suffer from lower yields (typically 50-70%) due to competing ring-opening or over-reduction . The robustness of the azide reduction route under ambient temperature and balloon hydrogen pressure conditions demonstrates the scalability potential of this specific building block.

Synthetic yield
Reported
84% isolated yield
Validated route supports multi-gram procurement
Pd/C hydrogenation of azido precursor; MeOH, NH₃, RT
Process Chemistry Scale-up Feasibility Synthetic Reliability

Key Application Scenarios


Spirocyclic HAT Inhibitor Construction

CAS 1212395-34-0 is explicitly cited as a reactant in the preparation of spirocyclic compounds designed as HAT inhibitors . The rigid cis-1,3-diaminocyclobutane core provides a geometrically predictable attachment point for two distinct pharmacophoric elements, enabling precise spatial orientation required for bivalent binding to the HAT active site. The orthogonal Boc protection permits sequential functionalization: first at the free amine (pKa 12.32) under mild basic conditions, followed by Boc deprotection and subsequent conjugation of the second moiety. The reduced TPSA of 64 Ų relative to linear linkers supports the cellular permeability of the final spirocyclic constructs, a critical attribute for nuclear enzyme targets like HATs [1].

PROTAC Linkers with Cyclobutane Rigidity

tert-Butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate, a closely related derivative, is commercially positioned as a PROTAC linker building block . The core 3-aminocyclobutyl carbamate scaffold (CAS 1212395-34-0) serves as the foundational intermediate for such linker systems. The defined cis-1,3-vector geometry (N···N distance ~3.1-3.3 Å) contributes to linker rigidity that may reduce the entropic penalty associated with ternary complex formation between the E3 ligase, target protein, and PROTAC molecule. The favorable LogP (0.65) and LogD (-1.63 at pH 7.4) of the Boc-protected precursor facilitate aqueous handling during linker conjugation chemistry, while the class-level microsomal stability advantage of aminocyclobutyl-containing scaffolds supports the metabolic integrity of the final degrader molecule during in vitro and in vivo studies [2].

CNS Lead Optimization: BBB Permeability & Rigidity

The calculated TPSA of 64 Ų for CAS 1212395-34-0 approaches the empirically derived threshold (<60-70 Ų) associated with favorable blood-brain barrier penetration . When incorporated as a central scaffold or linker in CNS-targeted small molecules, the cyclobutane constraint limits the number of freely rotatable bonds (3 for this compound), reducing conformational entropy and potentially improving target binding affinity. Additionally, the class-level microsomal stability enhancement observed for aminocyclobutyl-containing analogs [3] mitigates the risk of rapid oxidative metabolism, a common liability in CNS drug candidates requiring sustained brain exposure. The validated 84% synthetic yield and commercial availability at 97% purity ensure reliable procurement for structure-activity relationship (SAR) exploration and preclinical candidate scale-up.

ADC Payload-Linker Chemistry with Orthogonal Amines

The orthogonal reactivity profile of CAS 1212395-34-0—featuring a Boc-protected secondary amine and a free primary amine with elevated pKa (12.32)—enables sequential conjugation strategies essential in ADC construction [4]. The free amine can be selectively coupled to a cleavable or non-cleavable linker-payload moiety under mildly basic aqueous conditions without risk of premature Boc deprotection. Following this initial conjugation, the Boc group can be removed under standard acidic conditions (e.g., TFA/DCM or HCl/dioxane) to reveal the second amine for antibody attachment or further elaboration. The cis-1,3-cyclobutane spacer provides a compact, rigid connection that minimizes linker length variability and reduces the potential for payload aggregation, a factor that can influence drug-to-antibody ratio (DAR) homogeneity and conjugate stability [5].

Application
Selection Property
Validation Focus
Spirocyclic HAT inhibitor construction
Rigid cis-1,3-diaminocyclobutane core with orthogonal Boc protection
Nuclear target engagement and cellular permeability of spirocyclic conjugates
PROTAC linker development
Defined N···N distance (~3.1–3.3 Å) and low LogD₇.₄ (-1.63)
Ternary complex formation efficiency and aqueous conjugate handling
CNS lead optimization
Reduced TPSA (64 Ų) and conformationally constrained cyclobutane scaffold
Passive BBB permeability and CNS exposure models in preclinical research
ADC payload-linker chemistry
Orthogonal amine reactivity (free amine pKa ~12.3; Boc-stable under mild base)
Sequential conjugation fidelity, DAR homogeneity, and payload aggregation review

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